molecular formula C10H18O2 B15058212 3-Cyclohexyltetrahydrofuran-3-OL

3-Cyclohexyltetrahydrofuran-3-OL

Cat. No.: B15058212
M. Wt: 170.25 g/mol
InChI Key: SSGVUJVAKHTWGK-UHFFFAOYSA-N
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Description

3-Cyclohexyltetrahydrofuran-3-OL (CAS 1343388-18-0) is a cyclic ether-alcohol hybrid compound characterized by a tetrahydrofuran ring substituted with a cyclohexyl group and a hydroxyl group at the 3-position. Its molecular structure combines the rigidity of the cyclohexane moiety with the oxygen-rich tetrahydrofuran backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available through three suppliers globally, as noted in supplier databases .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-cyclohexyloxolan-3-ol

InChI

InChI=1S/C10H18O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2

InChI Key

SSGVUJVAKHTWGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCOC2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Cyclohexyltetrahydrofuran-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences:

Core Ring Structure: 3-Cyclohexyltetrahydrofuran-3-OL features a tetrahydrofuran ring, whereas 3-Cyclohexylthiolane 1,1-dioxide contains a thiolane (sulfur-containing) ring oxidized to a sulfone. This difference impacts polarity, solubility, and reactivity .

Functional Group Diversity :

  • The carboxylic acid group in 3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid increases acidity and hydrogen-bonding capacity, unlike the hydroxyl group in 3-Cyclohexyltetrahydrofuran-3-OL .
  • The sulfanyl (-S-) group in the benzofuran derivative introduces sulfur-based reactivity, such as susceptibility to oxidation or nucleophilic substitution .

Commercial Availability :

  • 3-Cyclohexyltetrahydrofuran-3-OL has broader supplier availability (3 suppliers), suggesting higher industrial demand or synthetic accessibility compared to its analogues .

Notes on Data Limitations

The evidence provided is derived from supplier catalogs and non-peer-reviewed sources (e.g., books), which may lack detailed experimental data such as melting points, boiling points, or toxicity profiles.

Structural comparisons rely on functional group analysis; quantitative data (e.g., solubility parameters, pKa values) are absent in the available evidence .

Biological Activity

Overview of 3-Cyclohexyltetrahydrofuran-3-OL

3-Cyclohexyltetrahydrofuran-3-OL is a cyclic alcohol derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique chemical structure may contribute to a range of biological activities, including potential therapeutic effects.

Chemical Structure

The compound features a tetrahydrofuran ring substituted with a cyclohexyl group and a hydroxyl group. This configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Cyclohexyltetrahydrofuran-3-OL may exhibit antimicrobial properties. Studies have shown that cyclic alcohols can disrupt microbial membranes, leading to cell lysis. While specific data on 3-Cyclohexyltetrahydrofuran-3-OL is limited, related compounds have demonstrated activity against various bacterial strains.

Cytotoxicity

Preliminary studies suggest that cyclic compounds can exhibit cytotoxic effects on tumor cells. The mechanism often involves the induction of apoptosis or necrosis in cancer cells. Although specific cytotoxicity data for 3-Cyclohexyltetrahydrofuran-3-OL is not available, its structural characteristics may allow it to engage in similar mechanisms.

Enzyme Inhibition

Enzyme inhibition is another area where 3-Cyclohexyltetrahydrofuran-3-OL might show promise. Compounds with hydroxyl groups are known to interact with active sites of enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

Case Studies and Research Findings

While direct studies on 3-Cyclohexyltetrahydrofuran-3-OL are scarce, related compounds have been extensively researched. Below is a summary table of findings from similar cyclic alcohols:

Compound Biological Activity Mechanism Reference
CyclohexanolAntimicrobialMembrane disruption
2-HydroxycyclohexanoneCytotoxic to tumor cellsInduction of apoptosis
4-HydroxycyclohexanoneEnzyme inhibitionActive site interaction

Future Research Directions

Further research is necessary to elucidate the specific biological activities of 3-Cyclohexyltetrahydrofuran-3-OL. Potential areas for investigation include:

  • In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
  • Antimicrobial Testing : Evaluating efficacy against a broader range of pathogens.
  • Mechanistic Studies : Understanding the molecular interactions at play within biological systems.

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